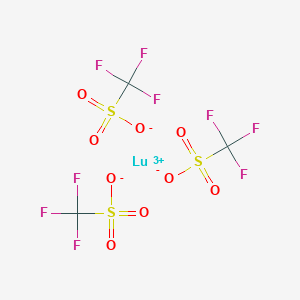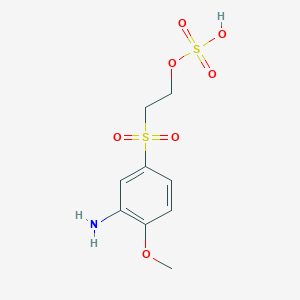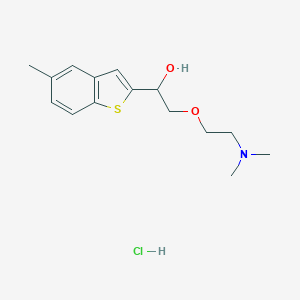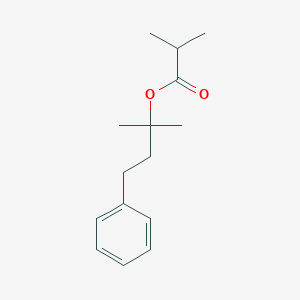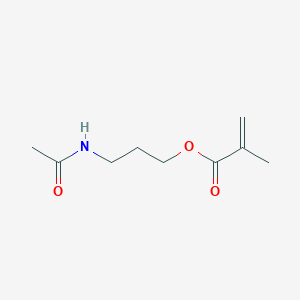
3-Acetamidopropyl methacrylate
Übersicht
Beschreibung
3-Acetamidopropyl methacrylate (AAPM) is a monomer that is widely used in the synthesis of various polymers. It is a versatile compound that has found applications in several fields, including bioengineering, drug delivery, and tissue engineering. The purpose of Additionally, this paper will also list future directions for research on AAPM.
Wirkmechanismus
3-Acetamidopropyl methacrylate-based polymers can be designed to have different mechanisms of action depending on the application. For drug delivery, 3-Acetamidopropyl methacrylate-based polymers can be designed to release drugs in a controlled manner, which can enhance their efficacy and reduce their side effects. For tissue engineering, 3-Acetamidopropyl methacrylate-based polymers can be designed to mimic the extracellular matrix, which can promote cell adhesion, proliferation, and differentiation.
Biochemische Und Physiologische Effekte
3-Acetamidopropyl methacrylate-based polymers have been shown to be biocompatible and non-toxic, which makes them suitable for biomedical applications. Additionally, 3-Acetamidopropyl methacrylate-based polymers can also interact with biological molecules, such as proteins and cells, which can enhance their efficacy in drug delivery and tissue engineering.
Vorteile Und Einschränkungen Für Laborexperimente
3-Acetamidopropyl methacrylate-based polymers have several advantages for lab experiments, including their versatility, biocompatibility, and ease of synthesis. However, 3-Acetamidopropyl methacrylate-based polymers also have some limitations, such as their relatively low mechanical strength and their susceptibility to hydrolysis.
Zukünftige Richtungen
There are several future directions for research on 3-Acetamidopropyl methacrylate-based polymers, including the development of new synthesis methods, the optimization of their mechanical properties, and the exploration of their potential applications in regenerative medicine, biosensing, and drug discovery. Additionally, the combination of 3-Acetamidopropyl methacrylate-based polymers with other materials, such as nanoparticles and hydrogels, could also lead to the development of new hybrid materials with enhanced properties and functionalities.
In conclusion, 3-Acetamidopropyl methacrylate is a versatile monomer that has found applications in several fields, including bioengineering, drug delivery, and tissue engineering. The synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations of 3-Acetamidopropyl methacrylate for lab experiments have been discussed in this paper. Additionally, several future directions for research on 3-Acetamidopropyl methacrylate-based polymers have also been listed.
Wissenschaftliche Forschungsanwendungen
3-Acetamidopropyl methacrylate has been extensively used in scientific research, particularly in the field of drug delivery and tissue engineering. 3-Acetamidopropyl methacrylate-based polymers have been used to deliver drugs to specific sites in the body, such as tumors and inflamed tissues. Additionally, 3-Acetamidopropyl methacrylate-based polymers have also been used in the fabrication of tissue-engineered scaffolds, which can be used to regenerate damaged tissues.
Eigenschaften
CAS-Nummer |
133651-68-0 |
|---|---|
Produktname |
3-Acetamidopropyl methacrylate |
Molekularformel |
C9H15NO3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
3-acetamidopropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H15NO3/c1-7(2)9(12)13-6-4-5-10-8(3)11/h1,4-6H2,2-3H3,(H,10,11) |
InChI-Schlüssel |
VBFGSLUUXNMGAI-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCCNC(=O)C |
Kanonische SMILES |
CC(=C)C(=O)OCCCNC(=O)C |
Synonyme |
2-Propenoic acid, 2-methyl-, 3-(acetylamino)propyl ester |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)
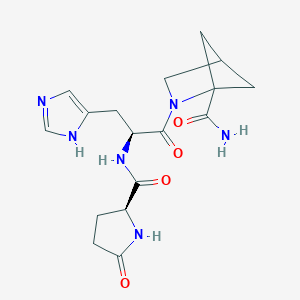
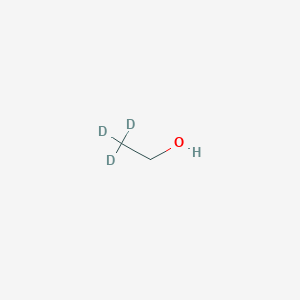
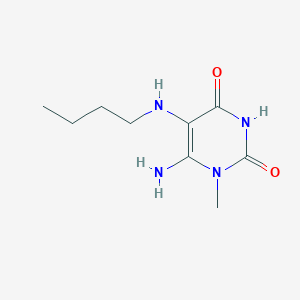
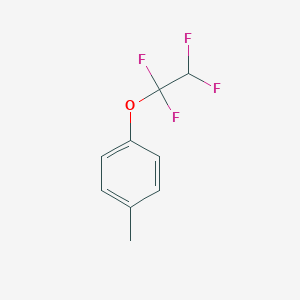
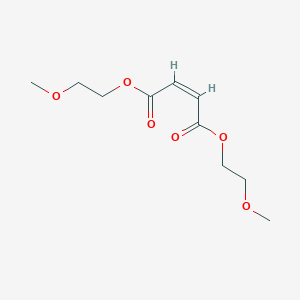
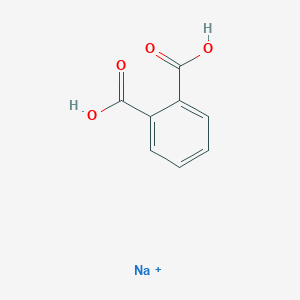
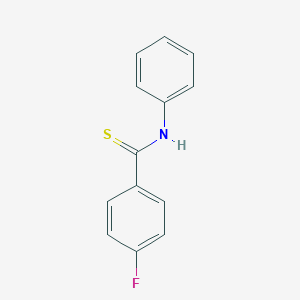
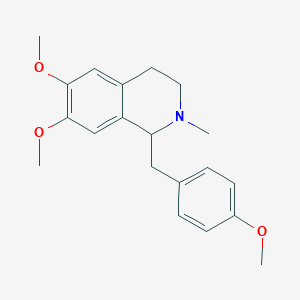
![2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B158643.png)
